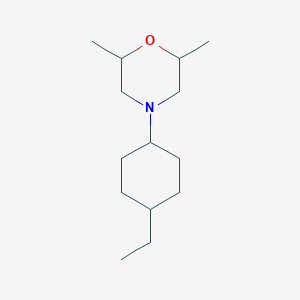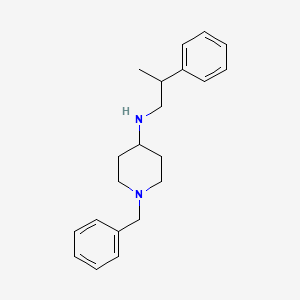
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with benzyl and phenylpropyl groups. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with 2-phenylpropylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylpropyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, including potential treatments for neurological disorders and pain management.
Biological Studies: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for the production of fine chemicals.
作用機序
The mechanism of action of 1-benzyl-N-(2-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-N-(2-phenylpropyl)piperidin-4-amine, known for its use in medicinal chemistry.
N-phenyl-N-(2-phenylethyl)piperidin-4-amine: A structurally similar compound with different substituents, used in the study of receptor-ligand interactions.
1-benzyl-N-(2-(piperidin-1-yl)ethyl)piperidin-4-amine: Another piperidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry and biological research.
特性
IUPAC Name |
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-18(20-10-6-3-7-11-20)16-22-21-12-14-23(15-13-21)17-19-8-4-2-5-9-19/h2-11,18,21-22H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUCRUNSONKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
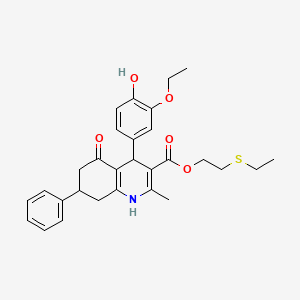
![6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B5190468.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5190475.png)
![methyl 4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5190478.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5190490.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)
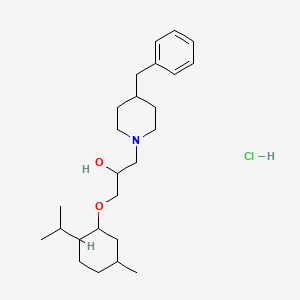
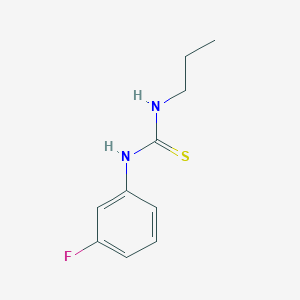
![3-methoxy-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190523.png)
![1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine](/img/structure/B5190524.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5190545.png)
